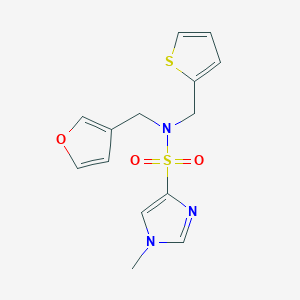

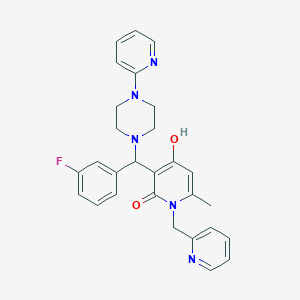

![molecular formula C24H32N2O2 B2892426 N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide CAS No. 941910-99-2](/img/structure/B2892426.png)

N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of adamantane and tetrahydroquinoline. Adamantane derivatives are known for their applications in medicinal chemistry, catalyst development, and nanomaterials . Tetrahydroquinoline is a heterocyclic compound that also has various applications in medicinal chemistry.

Molecular Structure Analysis

The compound contains an adamantane moiety, which is a fascinating class of polycyclic hydrocarbons characterized by a high degree of symmetry . It also contains a tetrahydroquinoline moiety, which is a type of heterocyclic compound.Scientific Research Applications

1. Polymer Research

Researchers have explored the self-assembly of water-soluble polymers with complexing moieties, including β-cyclodextrin (β-CD) and adamantane, through controlled techniques. These polymers, with adamantane-type polymer end groups, exhibit unique behaviors in aqueous solutions, such as forming supramolecular diblock structures and showing switchable configurations between hydrophilic and hydrophobic states depending on temperature changes (Stadermann et al., 2011).

2. Antimalarial Research

Compounds with an adamantane carrier have been synthesized and found effective against Plasmodium berghei. Specifically, adamantane-linked fluoroaminoquinolines show promising intrahepatocytic parasite inhibition, indicating a potential role in antimalarial therapeutics (Terzić et al., 2016).

3. Antimicrobial Agents

Adamantane derivatives, when combined with other pharmacophores like quinazolinone and 4-thiazolidinone, have demonstrated significant antibacterial and antifungal activities. These compounds were effective against a variety of pathogenic bacteria and fungi, indicating their potential as antimicrobial agents (Desai et al., 2011).

4. Organic Synthesis Research

Studies on the reactions of adamantane-1-carboxamides with oxalyl chloride have provided insights into the synthesis of various adamantane derivatives. These findings contribute to the broader understanding of organic synthesis involving adamantane structures (Sasaki et al., 1969).

5. Neuroprotection Research

Fluorescent heterocyclic adamantane amines have been developed as potential neuroprotective agents. These compounds inhibit various neurological targets like NMDA receptors and nitric oxide synthase, and also possess antioxidant properties, indicating their potential use in neuroprotective therapies (Joubert et al., 2011).

properties

IUPAC Name |

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O2/c1-15(2)14-26-21-5-4-20(10-19(21)3-6-22(26)27)25-23(28)24-11-16-7-17(12-24)9-18(8-16)13-24/h4-5,10,15-18H,3,6-9,11-14H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNOXXCPMXQMTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

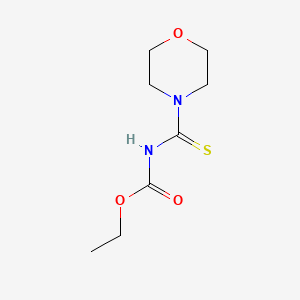

![(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid](/img/structure/B2892347.png)

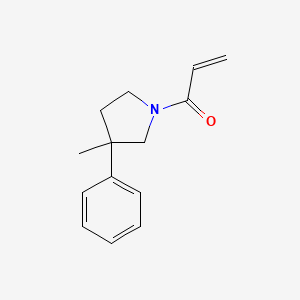

![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide](/img/structure/B2892350.png)

![1-(Azepan-1-yl)-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2892352.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2892358.png)

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2892360.png)

![methyl 3-(2-chloro-6-fluorophenyl)-5-[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2892364.png)